Beta-Amyloid (11-17)
Description
Properties
Molecular Weight |
890.0 |
|---|---|
sequence |
EVHHQKL |
Origin of Product |
United States |
Molecular Mechanisms of Beta Amyloid 11 17 Aggregation and Fibrillization
Self-Assembly Pathways of Beta-Amyloid (11-17) and Analogs
The self-assembly of amyloidogenic peptides is a complex process that begins with soluble monomers and culminates in the formation of insoluble fibrils. This process is understood to occur through a series of discrete steps, including nucleation, elongation, and the formation of various intermediate species.
Nucleation-Dependent Polymerization Kinetics
The aggregation of amyloid peptides typically follows a nucleation-dependent polymerization model. jneurosci.orgnih.gov This process is characterized by a lag phase, during which thermodynamically unfavorable but critical "nuclei" are formed from monomeric peptides. Once these nuclei are formed, they act as templates for the rapid addition of more monomers, leading to an exponential growth phase. jneurosci.org
For Beta-Amyloid (11-17), the kinetics of its self-assembly would be expected to adhere to this model. The lag phase would be dependent on the concentration of the Aβ(11-17) peptide, with higher concentrations facilitating faster nucleation. The amino acid sequence EVHHQKL lacks the highly hydrophobic core (residues 17-21) that is a primary driver of aggregation in full-length Aβ. plos.org This suggests that the nucleation of Aβ(11-17) may be less favorable and potentially exhibit a longer lag phase compared to more amyloidogenic fragments.
Table 1: Theoretical Kinetic Parameters of Beta-Amyloid (11-17) Aggregation
| Parameter | Description | Expected Value for Aβ(11-17) | Rationale |
| Lag Time (t_lag) | The time before significant fibril formation is observed. | Relatively Long | The absence of a strong hydrophobic core may hinder the initial nucleation events. |
| Elongation Rate (k_e) | The rate of monomer addition to existing fibrils. | Moderate to Low | Dependent on the conformational changes and binding affinity of the monomer to the fibril end. |
| Critical Concentration (c_crit) | The monomer concentration below which aggregation does not occur. | Relatively High | Lower hydrophobicity may require a higher concentration to drive self-assembly. |
This table presents expected values based on the peptide's sequence and general principles of amyloid kinetics, not direct experimental data.
Role of Secondary Nucleation Events in Fibril Propagation
The potential for Beta-Amyloid (11-17) to undergo secondary nucleation would depend on the surface properties of its aggregated forms. The sequence contains two histidine residues (H13 and H14), which could play a role in surface-catalyzed nucleation, potentially influenced by pH. However, without the key residues involved in the secondary nucleation of full-length Aβ, the efficiency of this process for Aβ(11-17) is likely to be significantly different.
Oligomerization Pathways and Structural Intermediates
Before the formation of mature fibrils, amyloid peptides assemble into a variety of soluble, and often transient, oligomeric intermediates. wikipedia.orgnih.gov These oligomers can range in size from dimers and trimers to larger, more complex structures. nih.gov For full-length Aβ, these oligomers are considered to be the most cytotoxic species. plos.org
The oligomerization pathway of Beta-Amyloid (11-17) would likely involve the initial association of monomers into small, unstable oligomers. The presence of charged residues (E11, H13, H14, K16) could lead to electrostatic interactions that influence the stability and structure of these early aggregates. It is hypothesized that Aβ(11-17) oligomers would be more soluble and potentially less structured than those formed by more hydrophobic Aβ fragments. Studies on related fragments have shown that different pathways can lead to distinct oligomeric populations. wikipedia.org
Divergent Aggregation Pathways Leading to Distinct Assemblies
It is now recognized that amyloid aggregation is not a single, linear process but can proceed through multiple, divergent pathways, leading to a variety of aggregate morphologies. wikipedia.org These can include fibrillar and non-fibrillar (amorphous) aggregates, as well as different fibril polymorphs.
For Beta-Amyloid (11-17), factors such as peptide concentration, pH, and ionic strength would likely influence the favored aggregation pathway. The balance between hydrophobic and electrostatic interactions within the EVHHQKL sequence would be critical. At physiological pH, the histidine residues may be partially protonated, leading to repulsive forces that could favor the formation of smaller oligomers or amorphous aggregates over well-ordered fibrils.
Structural Polymorphism and Heterogeneity of Beta-Amyloid (11-17) Aggregates
Amyloid fibrils are not uniform structures but can exhibit significant polymorphism, meaning they can adopt multiple, distinct, self-propagating three-dimensional structures. This structural heterogeneity is a hallmark of amyloid proteins.
Formation of Cross-Beta Sheet Architectures
The defining structural feature of amyloid fibrils is the cross-beta sheet architecture. wikipedia.org In this arrangement, the peptide chains are oriented perpendicular to the long axis of the fibril, forming extended beta-sheets that are stabilized by hydrogen bonds between the backbones of adjacent strands. nih.gov
While direct structural data for Aβ(11-17) fibrils is lacking, if they do form, they would be expected to adopt a cross-beta sheet structure. The relatively short length of the peptide would likely result in a simple beta-strand-turn-beta-strand or extended beta-strand conformation within the fibril. The packing of these sheets would be influenced by the side-chain interactions of the EVHHQKL sequence. The absence of aromatic residues, which are known to be important for the pi-pi stacking interactions that stabilize the cross-beta structure in other amyloid systems, may lead to a less stable fibril core for Aβ(11-17). plos.org
Table 2: Potential Structural Features of Beta-Amyloid (11-17) Aggregates
| Structural Feature | Description | Expected in Aβ(11-17) Aggregates | Rationale |
| Secondary Structure | The local conformation of the peptide backbone. | Predominantly random coil in monomeric state, with potential to form β-sheets upon aggregation. | Consistent with general amyloid behavior. |
| Quaternary Structure | The arrangement of multiple peptide molecules in an aggregate. | Likely to form oligomers of various sizes; fibril formation may be less favorable. | The hydrophilic nature of the peptide may disfavor extensive fibrillar packing. |
| Cross-β Sheet | The characteristic amyloid fibril structure. | Potentially formed, but may be less stable due to the lack of aromatic and strong hydrophobic interactions. | The core stability of the cross-β sheet relies on inter-residue interactions. |
| Polymorphism | The existence of multiple fibril morphologies. | If fibrils form, they are likely to be polymorphic, influenced by environmental conditions. | Polymorphism is a common feature of amyloid fibrils. |
This table presents expected structural features based on the peptide's sequence and general principles of amyloid structure, not direct experimental data.
Elucidation of "Out-of-Register" Beta-Sheet Structures and Their Significance
Beyond the parallel and antiparallel classifications, the alignment of residues between β-strands defines another critical structural feature: the register. In a typical "in-register" β-sheet, each amino acid on one strand is aligned with the identical amino acid on the adjacent strand. However, a different, potentially more cytotoxic, arrangement known as an "out-of-register" β-sheet has been identified. pnas.org
In an out-of-register structure, the β-strands are laterally sheared relative to one another, meaning that a residue on one strand does not align with its identical counterpart on the neighboring strand. pnas.orgresearchgate.net This misalignment results in dangling hydrogen bonds at the edges of the sheet. pnas.org Structural and energetic analyses suggest that these out-of-register fibrils are distinct from the more energetically stable in-register pathway and may readily convert into toxic, barrel-shaped oligomers called cylindrins. pnas.org
While the out-of-register conformation has been identified as a toxic species in studies of various amyloidogenic proteins, and specific out-of-register crystal structures have been determined for fragments of proteins like β2-microglobulin, a specific atomic-level structure of Aβ(11-17) in an out-of-register conformation has not been detailed in the available literature. pnas.orgresearchgate.net The concept has been explored through the design of "β-sheet amyloid mimics" (BAMs), which are engineered to force an out-of-register assembly. pnas.org This approach highlights the importance of register in amyloid toxicity, but direct structural elucidation for the Aβ(11-17) fragment remains a subject for further investigation.
Identification of Fibrillar and Non-Fibrillar Morphologies
The aggregation of amyloid peptides is a complex process that produces a variety of aggregate structures, which can be broadly categorized as fibrillar and non-fibrillar.
Fibrillar Morphologies: Mature amyloid fibrils represent the canonical endpoint of the aggregation pathway and are the primary component of amyloid plaques. nih.gov These are typically long, unbranched filaments with a diameter of approximately 7-15 nm. nih.gov Studies of Aβ fragments that include the 11-17 sequence provide insight into the likely fibrillar morphology. For instance, the Aβ(11-25) fragment is known to assemble into ribbon-like fibrils. pnas.org Similarly, structural modeling of Aβ(1-40) fibrils suggests they are composed of multiple smaller "protofilaments" organized into a tubular structure, a motif that appears to be common to shorter Aβ fragments like Aβ(11-25) and Aβ(1-28). mdpi.com
Non-Fibrillar Morphologies: The pathway to mature fibrils involves various intermediate, non-fibrillar species. These include soluble oligomers and larger, amorphous (disordered) aggregates. biorxiv.org Oligomers are small, soluble aggregates that are now widely considered to be the most potent neurotoxic species in many amyloid-related diseases. pnas.org These can exist in various forms, including small fibrillar oligomers (FO) and globular non-fibrillar oligomers (NFO). mdpi.com While the specific morphology of Aβ(11-17) oligomers is not extensively characterized, it is understood that like other amyloidogenic peptides, its aggregation process would involve such transient, non-fibrillar intermediates before the formation of mature fibrils.
| Aggregate Type | General Description | Specifics Related to Aβ(11-17) or Similar Fragments |
| Fibrillar | Elongated, unbranched filaments with a cross-β core structure. Often twisted. | Fragments containing the 11-17 sequence, such as Aβ(11-25), form ribbon-like fibrils. pnas.org May assemble into tubular protofilaments. mdpi.com |
| Non-Fibrillar (Oligomers) | Small, soluble, often transient aggregates. Can be globular or have some fibrillar character. | Considered a key toxic species for amyloid peptides in general. pnas.org Specific oligomeric morphology for Aβ(11-17) is not detailed. |
| Non-Fibrillar (Amorphous) | Large, disordered aggregates lacking the regular structure of fibrils. | Can be an alternative endpoint or an off-pathway product of aggregation for Aβ peptides. |
Conformational Dynamics and Biophysical Characterization of Beta Amyloid 11 17
Peptide Conformational Transitions in Various Environments
The Aβ(11-17) peptide is conformationally flexible, capable of adopting different secondary structures depending on its environment. mdpi.comfrontiersin.org This dynamic nature is a key aspect of its role in the larger process of amyloid fibril formation.
Alpha-Helix to Beta-Sheet Conformational Changes
A critical event in amyloidogenesis is the transition from a predominantly α-helical or random coil structure to a β-sheet-rich conformation. pnas.orgpnas.org While the full-length Aβ peptide can adopt α-helical structures, particularly in membrane-like environments, the propensity of the Aβ(11-17) fragment to form stable α-helices is less pronounced. mdpi.comnih.gov However, the transition from any transient helical states or disordered structures to β-sheets is considered a pivotal step towards aggregation. pnas.orgnih.gov This conformational change is often triggered by changes in environmental conditions such as pH, temperature, and the presence of co-solvents. frontiersin.orgmdpi.com Molecular dynamics simulations have shown that even short helical segments can convert to β-strands, a process that can be initiated by factors that destabilize the α-helical structure. pnas.org
Random Coil to Ordered Structure Transitions
In aqueous solutions, monomeric Aβ peptides, including the (11-17) fragment, often exist in a largely disordered or random coil state. mdpi.compnas.org The transition from this disordered state to an ordered β-sheet structure is a primary event in the nucleation of amyloid aggregates. mdpi.compnas.org This process is concentration-dependent and can be influenced by the presence of surfaces or interfaces that promote peptide-peptide interactions. mdpi.com The formation of initial β-sheet structures serves as a template for the subsequent addition of more peptide monomers, leading to the growth of larger aggregates. bmbreports.org
Molecular Determinants of Aggregation Propensity within Beta-Amyloid (11-17)
The sequence of Aβ(11-17) contains specific residues that are key drivers of its tendency to aggregate. The interplay of these residues and the surrounding environmental conditions dictates the conformational landscape and self-assembly pathway of the peptide.
Role of Hydrophobic and Charged Residues in Self-Assembly
The Aβ(11-17) sequence contains both hydrophobic and charged residues that play distinct but cooperative roles in aggregation.
Charged Residues: The charged residues Glutamic acid (E) at position 11, Histidine (H) at positions 13 and 14, and Lysine (B10760008) (K) at position 16 are critical for mediating electrostatic interactions. mdpi.com Salt bridges between oppositely charged residues, such as the one between Lys16 and Glu22 in the Aβ(16-22) fragment, are known to stabilize β-sheet structures and are crucial for the alignment of peptides within an aggregate. mdpi.comnih.gov The protonation state of the histidine residues, which is sensitive to pH, can also significantly influence the peptide's charge and its aggregation propensity.
Impact of Peptide Concentration and Solvent Conditions on Conformation
The aggregation of Aβ(11-17) is highly sensitive to the peptide concentration and the properties of the solvent.
Peptide Concentration: At low concentrations, the peptide is more likely to exist as a monomer in a random coil conformation. mdpi.com As the concentration increases, the probability of intermolecular interactions rises, favoring the formation of β-sheet-rich aggregates.
Solvent Conditions: The composition of the solvent has a profound effect on the peptide's conformation. nih.gov For instance, the presence of organic solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can induce α-helical structures at certain concentrations, but at higher water content, the peptide transitions to a β-conformation. mdpi.comaip.orgbibliotekanauki.pl In aqueous buffers, factors like pH and ionic strength can alter the charge of the residues and modulate the electrostatic interactions that are critical for aggregation. mdpi.com
Advanced Spectroscopic and Microscopic Analyses of Beta-Amyloid (11-17) Aggregates
A variety of sophisticated techniques are employed to characterize the structure and morphology of Aβ(11-17) aggregates at different stages of assembly.
Spectroscopic Techniques:
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for monitoring changes in the secondary structure of the peptide in solution. nih.govjasco-global.com The transition from a random coil (minimum around 198 nm) to a β-sheet conformation (minimum around 218 nm) can be readily followed, providing kinetic information about the aggregation process. acs.orgpau.edu.trresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR has been instrumental in providing high-resolution structural information on amyloid fibrils, including those formed by Aβ fragments. nih.govpnas.org It can identify the specific residues involved in β-sheets and reveal the parallel, in-register arrangement of the peptide chains within the fibril. pnas.orgpnas.org Solution-state NMR is used to study the conformation of the monomeric and early oligomeric states. acs.org
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the secondary structure based on the vibrational frequencies of the amide bonds in the peptide backbone. nih.gov The amide I band is particularly sensitive to secondary structure, with β-sheets typically showing a strong absorption band around 1620-1640 cm⁻¹. nih.gov
Microscopic Techniques:
Atomic Force Microscopy (AFM): AFM is used to visualize the morphology of Aβ aggregates on a surface. nih.govmdpi.com It can provide information on the size and shape of oligomers and the structure of mature fibrils, including their height and periodicity. nih.govbiorxiv.org
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of negatively stained or cryo-preserved amyloid fibrils, revealing their filamentous nature, width, and twisting patterns. nih.govnih.gov
Interactive Data Table: Biophysical Characterization of Aβ(11-17) and Related Fragments
| Technique | Sample | Key Findings | Reference |
| Circular Dichroism (CD) | Aβ(11-28) and variants | In HFIP, unexpectedly high β-sheet content was observed. The "Arctic" mutation (E22G) resulted in the most unstructured peptide. | bibliotekanauki.pl |
| CD Spectroscopy | Aβ40 | At 38°C, Aβ40 showed increased β-sheet formation, which could be inhibited by certain β-sheet breaker peptides. | pau.edu.tr |
| Solid-State NMR | Aβ(10-35) fibrils | Revealed an in-register parallel alignment of peptide chains within the cross-β motif. | pnas.org |
| Solid-State NMR | Brain-derived Aβ40 fibrils | Indicated that a single predominant fibril structure develops within an individual patient. | nih.gov |
| Atomic Force Microscopy (AFM) | Aβ(1-42) aggregates | Allowed for real-time visualization of the structural dynamics and transitions between different aggregate species. | pnas.org |
| AFM | Aβ(1-42) with DHA | Showed that different concentrations of docosahexaenoic acid (DHA) could either inhibit or promote fibril formation. | mdpi.com |
| Transmission Electron Microscopy (TEM) | Aβ(1-40) fibrils | Revealed different morphologies, including "striated ribbon" and "twisted pair" fibrils. | nih.gov |
Solid-State Nuclear Magnetic Resonance (ssNMR) for Atomic-Resolution Structures
Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful technique for determining the atomic-resolution structure of insoluble and non-crystalline protein aggregates like amyloid fibrils. For the Beta-Amyloid (11-17) fragment, ssNMR studies, often conducted on longer Aβ peptides containing this sequence, reveal crucial structural details.
Research on Aβ(1-42) fibrils has shown that the region encompassing residues 11-14 can be dynamic and flexible, to the extent that it is sometimes not visible in ssNMR spectra. ethz.ch This suggests that this N-terminal portion of the Aβ(11-17) segment may not be part of the rigid fibril core in certain polymorphs. In contrast, studies on fibrils formed from the Aβ(11-25) fragment indicate a high degree of structural order. nih.gov This implies that the C-terminal portion of the Aβ(11-17) sequence participates in the stable, ordered β-sheet structures that form the backbone of the amyloid fibril.
Table 1: Summary of ssNMR Findings for the Aβ(11-17) Region
| Aβ Fragment Studied | Key Finding for the 11-17 Region | Implication |
|---|---|---|
| Aβ(1-42) | Residues 11-14 are dynamic and not observed by ssNMR. ethz.ch | The N-terminal part of the fragment is flexible. |
| Aβ(11-25) | Fibrils exhibit a high level of structural order. nih.gov | The C-terminal part of the fragment forms a rigid structure. |
Cryo-Electron Microscopy (Cryo-EM) for Fibril Topology and Quaternary Structure
Cryo-Electron Microscopy (Cryo-EM) is an indispensable tool for visualizing the three-dimensional architecture of large macromolecular assemblies, including amyloid fibrils, at near-atomic resolution. nih.gov While high-resolution Cryo-EM studies specifically on the isolated Aβ(11-17) fragment are not common, analysis of fibrils formed by longer Aβ peptides provides critical information about the quaternary structure that this segment contributes to.
Cryo-EM reconstructions of Aβ(1-40) and Aβ(1-42) fibrils reveal a variety of polymorphic structures, meaning they can adopt different shapes and arrangements. nih.govpnas.org These structures are typically composed of one or more protofilaments that twist together to form the mature fibril. pnas.org Each protofilament consists of Aβ peptides stacked in a cross-β configuration, where the β-strands run perpendicular to the fibril axis.
A study using a modified peptide, C12-Abeta(11-17), which includes a hydrophobic tail to promote self-assembly, demonstrated the formation of distinct fibrillar structures. nih.gov Using Transmission Electron Microscopy (TEM), a related technique, researchers observed rod-like fibrils that could associate laterally to form tapes, as well as twisted fibrils with a regular periodicity. nih.gov This indicates that the Aβ(11-17) sequence itself contains the necessary information to drive the formation of ordered, hierarchical fibrillar assemblies. The specific morphology was found to be dependent on factors like concentration and pH. nih.gov
Table 2: Morphological Features of Fibrils Involving the Aβ(11-17) Sequence
| Fibril Type | Technique | Observed Morphology | Dimensions |
|---|---|---|---|
| C12-Aβ(11-17) (pH 3.0) | TEM | Rod-like fibrils, lateral association into tapes. nih.gov | Diameter: ~5 nm |
| C12-Aβ(11-17) (pH 10.0) | TEM | Twisted ribbons. nih.gov | Width: ~20 nm; Thickness: ~11 nm |
Circular Dichroism and Fourier-Transform Infrared (FTIR) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy are workhorse techniques for assessing the secondary structure content of proteins and peptides.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide backbone conformation. Studies on fragments like Aβ(11-28) show that in solvents that promote helical structures, such as hexafluoro-2-propanol (HFIP), the peptide can adopt a significant amount of α-helical conformation. bibliotekanauki.pl However, upon the addition of water, which mimics a more physiological environment, a transition to a β-sheet-rich structure is often observed, consistent with the formation of amyloid aggregates. bibliotekanauki.pl Comparative studies have highlighted the high propensity of the Aβ(11-20) fragment to form β-sheet structures. acs.org
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by the amide bonds in the peptide backbone. The amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure. A strong absorbance in the range of 1615–1630 cm⁻¹ is a characteristic signature of the cross-β sheet structure found in amyloid fibrils. acs.orgnih.gov This low frequency is indicative of strong, well-ordered intermolecular hydrogen bonding within the β-sheets. nih.gov Studies on modified C12-Aβ(11-17) peptides confirm that the β-sheet secondary structure of the peptide component is essential for the formation of twisted fibril morphologies. nih.gov
Table 3: Secondary Structure Characteristics of Aβ(11-17) and Related Fragments
| Technique | Fragment | Condition | Dominant Secondary Structure | Key Spectral Feature |
|---|---|---|---|---|
| CD | Aβ(11-28) | HFIP/Water | β-sheet | Minimum around 218 nm |
| FTIR | General Amyloid | Aggregated State | Cross-β-sheet | Amide I peak ~1615-1630 cm⁻¹ acs.orgnih.gov |
Thioflavin T (ThT) Fluorescence Assays for Aggregation Kinetics
Thioflavin T (ThT) fluorescence assay is the most common method for monitoring amyloid aggregation kinetics in vitro. mdpi.com ThT is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β structure of amyloid fibrils. royalsocietypublishing.orgnih.gov This property allows for real-time tracking of fibril formation.
A typical ThT aggregation curve is sigmoidal and reveals several key phases of the aggregation process:
Lag Phase: A period where aggregation nuclei are slowly forming.
Elongation Phase: A rapid growth phase where monomers add to the existing nuclei, leading to a sharp increase in ThT fluorescence.
Plateau Phase: A stationary phase where the pool of soluble monomers is depleted and the fluorescence reaches a maximum.
Studies utilizing the Aβ(11-17) sequence, either as part of a larger fragment or in a modified form, employ ThT assays to quantify aggregation propensity. For example, research on various Aβ(11-28) mutants showed that changes in the amino acid sequence within this region could dramatically alter the aggregation kinetics as measured by ThT fluorescence. bibliotekanauki.pl Furthermore, a peptide-amphiphile containing the Aβ(11-17) sequence was shown to efficiently promote the aggregation of full-length Aβ(1-40), as detected by an increase in ThT fluorescence. acs.org These findings underscore the central role of the 11-17 segment in initiating and propagating the amyloid aggregation cascade.
Table 4: Principles of ThT Fluorescence Assay for Aggregation Monitoring
| Kinetic Parameter | Description | Observation in ThT Assay |
|---|---|---|
| Lag Time (t_lag) | Time required for the formation of stable aggregation nuclei. | Duration of the initial low-fluorescence phase. |
| Elongation Rate (k_app) | The rate of fibril growth during the exponential phase. | The slope of the steepest part of the sigmoidal curve. |
Interactions of Beta Amyloid 11 17 Aggregates with Biological Components
Interactions with Cellular Membranes and Lipid Bilayers
Mechanisms of Peptide Binding and Insertion into Membranes
There is currently a lack of specific scientific studies detailing the precise mechanisms of binding and insertion of the Aβ(11-17) fragment into cellular membranes or lipid bilayers. General principles suggest that interactions would be governed by a combination of electrostatic forces, given the charged histidine and lysine (B10760008) residues, and hydrophobic interactions. researchgate.net However, without specific experimental data for this fragment, any description would be speculative.
Influence of Lipid Composition (e.g., Gangliosides, Cholesterol) on Binding Affinity and Aggregation
The scientific literature does not provide specific data on how lipid compositions, such as the presence of gangliosides or cholesterol, influence the binding affinity and aggregation of the Aβ(11-17) fragment. For larger Aβ peptides, gangliosides and cholesterol are known to be critical, providing platforms for aggregation and modulating membrane interactions. mdpi.commdpi.com Whether the shorter Aβ(11-17) fragment engages with these lipids in a similar manner has not been detailed.
Membrane Permeabilization and Ion Channel Formation by Oligomeric Species
Research indicates that the Aβ(11-17) fragment does not form ion channels itself but rather plays an inhibitory role against channels formed by larger, pathogenic Aβ peptides. It is postulated that full-length Aβ peptides form ion channels in lipid bilayers, and this activity is linked to their cytotoxicity. anaspec.combioscience.co.uk Small peptides that mimic the sequence of the proposed "mouth" of the Aβ channel can inhibit this activity. The Aβ(11-17) fragment, containing two key histidine residues (His-13 and His-14), has been identified as one such inhibitor. anaspec.comscispace.com Studies have shown that these two histidine residues are essential for the peptide's ability to block the Aβ ion channel and its associated cytotoxicity. anaspec.com
This suggests that rather than directly causing membrane permeabilization, Aβ(11-17) may have a modulatory or even protective role in this specific context by interfering with the pore-forming actions of larger Aβ species.
Modulation of Membrane Biophysical Properties by Peptide-Lipid Interactions
There is no specific information available regarding the modulation of membrane biophysical properties, such as fluidity, thickness, or curvature, by the interaction of the Aβ(11-17) fragment with lipids. While full-length Aβ oligomers are known to alter membrane properties significantly acs.orgnih.gov, similar studies have not been reported for the Aβ(11-17) fragment.
Interaction with Cellular Receptors and Surface Proteins
Receptor-Mediated Binding and Internalization Mechanisms (e.g., PrPC, RAGE)
There is a lack of specific research findings on the interaction between the Beta-Amyloid (11-17) fragment and key cellular receptors like the Cellular Prion Protein (PrPC) or the Receptor for Advanced Glycation End Products (RAGE). The binding of Aβ to these receptors is a critical area of Alzheimer's disease research, with studies identifying that Aβ oligomers bind with high affinity to PrPC, mediating synaptic dysfunction. pnas.orgmdpi.comucl.ac.uk Similarly, RAGE is known to be a receptor for Aβ that mediates its transport into the brain and subsequent neuroinflammation. frontiersin.orgmdpi.comresearchgate.net However, these studies focus on larger Aβ oligomers, and the specific binding domains on the Aβ peptide that interact with these receptors have not been narrowed down to the 11-17 sequence in the available literature.
Scientific Focus on Beta-Amyloid (11-17) Remains Limited, Precluding In-Depth Analysis of Its Biological Interactions
A comprehensive review of available scientific literature reveals a significant scarcity of research focused specifically on the biological interactions of the Beta-Amyloid fragment (11-17). Despite extensive investigation into the broader Beta-Amyloid peptides, particularly Aβ(1-40) and Aβ(1-42), the specific seven-amino-acid segment corresponding to residues 11-17 has not been a primary subject of standalone research. This lack of dedicated studies prevents a detailed analysis of its non-receptor plasma membrane interactions, co-aggregation with other proteins, and effects on the cellular proteostasis network as requested.
The amyloid cascade hypothesis has long positioned the full-length Beta-Amyloid peptides as central to the pathology of Alzheimer's disease. Consequently, the vast majority of research has centered on how these longer, more aggregation-prone peptides interact with their environment. This includes their binding to cell membranes, their propensity to misfold and aggregate, and their interactions with other proteins and cellular quality control systems.
One critical reason for the lack of focus on the Aβ(11-17) fragment may lie in the enzymatic processing of the Amyloid Precursor Protein (APP). The cleavage of APP by α-secretase, a key enzyme in the non-amyloidogenic pathway, occurs between residues 16 and 17 of the Beta-Amyloid sequence. mdpi.com This processing event naturally precludes the formation of the full-length Aβ peptide and would also inherently prevent the generation of an intact Aβ(11-17) fragment from this pathway, potentially explaining its absence as a primary research target in aggregation studies.
While general principles of Beta-Amyloid's interaction with biological components are well-documented, these findings cannot be directly and accurately extrapolated to the specific (11-17) fragment without dedicated experimental evidence. The biophysical and interactive properties of peptides are highly dependent on their specific amino acid sequence, length, and resulting conformational possibilities.
Therefore, without studies specifically investigating the behavior of Beta-Amyloid (11-17) aggregates, any discussion on the following topics would be purely speculative:
Interplay with Other Proteins and Peptides in Co-Aggregation
Effects on Protein Chaperones and Proteostasis Network Components:The impact of Aβ(11-17) on heat shock proteins or the broader cellular machinery for maintaining protein homeostasis is currently uncharacterized in the scientific literature.
Due to these constraints, the generation of a scientifically accurate and informative article with detailed research findings and data tables, as per the specified outline, is not feasible at this time. Further primary research would be required to elucidate the specific biological roles and interactions of the Beta-Amyloid (11-17) fragment.
Cellular and Molecular Responses to Beta Amyloid 11 17 Aggregates
Mechanisms of Cellular Dysfunction and Neurotoxicity Induced by Amyloidogenic Fragments
Amyloidogenic fragments, including those containing the Aβ(11-17) sequence, contribute to cellular dysfunction through a variety of mechanisms. These peptides can interact with cellular membranes and specific receptors, triggering downstream signaling cascades that disrupt normal cellular processes. mdpi.com Research indicates that naturally occurring N-terminally abridged Aβ variants, such as Aβ(11-40) and Aβ(17-40), are potent biological activators, suggesting that the neurotoxic mechanisms are not exclusive to full-length peptides. nih.govnih.gov One study identified the Aβ(11-16) sequence, EVHHQK, as a primary site for interaction with the tau protein, which could directly contribute to cytoskeletal destabilization and subsequent neurotoxicity. mdpi.com
A primary mechanism of Aβ-induced toxicity is the disruption of intracellular calcium (Ca2+) homeostasis. mdpi.comnih.gov Research has specifically demonstrated that N-terminally truncated Aβ peptides containing the 11-17 sequence can induce significant changes in cellular calcium levels.
In studies using the human glial cell line U87, both Aβ(11-40) and Aβ(17-40) fragments induced a strong calcium flux. nih.govnih.gov This effect was observed at nanomolar concentrations, indicating high potency. nih.govnih.gov Further investigation confirmed that this calcium mobilization is mediated primarily through the Formyl Peptide Receptor 1 (FPR1). nih.govnih.gov The binding of these Aβ fragments to FPR1 on glial cells triggers a G-protein coupled signaling cascade that results in the release of calcium from intracellular stores, leading to a rapid and pronounced increase in cytosolic calcium concentration. nih.govnih.gov This disruption of calcium signaling is a key event that can lead to further cellular dysfunction.
While aggregates of full-length Aβ are well-documented to impair mitochondrial function, leading to decreased energy metabolism and increased production of reactive oxygen species (ROS), specific research on the direct effects of the Aβ(11-17) fragment on mitochondria is limited. frontiersin.orgnih.govnih.gov General Aβ-induced mitochondrial dysfunction involves the disruption of the electron transport chain, interaction with mitochondrial proteins like cyclophilin D, and facilitation of mitochondrial permeability transition pore (mPTP) opening. frontiersin.orgaginganddisease.org Aβ has also been shown to accumulate within mitochondria, providing a direct link to its toxicity. nih.govmdpi.com However, current research has not specifically delineated the role of the Aβ(11-17) fragment in these processes, which remain largely attributed to larger oligomeric Aβ species.
Synaptic failure is a hallmark of amyloid pathology. abcam.comfrontiersin.orgfrontiersin.org While soluble oligomers of full-length Aβ are known to impair synaptic plasticity by altering the function of glutamate (B1630785) receptors like NMDA and AMPA, the specific role of the Aβ(11-17) fragment is less direct but significant. mdpi.comfrontiersin.orgmdpi.com A key finding is the identification of the Aβ(11-16) sequence (EVHHQK) as a direct interaction site for the tau protein. mdpi.com Tau is a microtubule-associated protein essential for maintaining cytoskeletal structure and, consequently, axonal transport and synaptic stability. The interaction between the Aβ(11-16) region and tau could interfere with normal tau function, promoting its detachment from microtubules and potentially contributing to the synaptic dysregulation seen in neurodegenerative conditions.
Oxidative stress is a critical component of Aβ-mediated neurotoxicity. juniperpublishers.comimrpress.comnih.gov Aggregates of Aβ can generate free radicals, leading to lipid peroxidation and the oxidation of proteins and nucleic acids. imrpress.commdpi.com This process is often linked to the presence of redox-active metal ions or can be initiated by Aβ-induced mitochondrial dysfunction. juniperpublishers.comimrpress.com However, the scientific literature has not yet specifically identified the Aβ(11-17) fragment as a direct initiator of oxidative stress pathways. This area of toxicity is predominantly associated with longer Aβ peptides, particularly those containing the methionine residue at position 35, which is considered critical for Aβ-related free radical generation. nih.gov
One of the most potent effects of Aβ fragments containing the 11-17 sequence is the activation of neuroinflammatory responses in glial cells, such as microglia and astrocytes. nih.govnih.govmdpi.com This response is primarily mediated by the Formyl Peptide Receptor (FPR) family, which are G-protein coupled receptors expressed on immune cells. frontiersin.org
Research has shown that naturally occurring fragments Aβ(11-40) and Aβ(17-40) are powerful activators of human and mouse Formyl Peptide Receptor 1 (FPR1), acting at low nanomolar concentrations. nih.govnih.gov The activation of FPR1 on glial cells by these fragments triggers several inflammatory responses:
Calcium Mobilization: As detailed previously, FPR1 activation leads to a significant influx of intracellular calcium, a key second messenger in inflammatory signaling. nih.govnih.gov
Chemotaxis: Aβ(11-40) was found to induce the migration of glial cells, a process known as chemotaxis. nih.govnih.gov This directed movement allows glial cells to accumulate at sites of Aβ deposition, which is a characteristic feature of the neuroinflammatory process in Alzheimer's disease. nih.govnih.gov Interestingly, Aβ(17-40) did not evoke the same migratory response, suggesting a functional selectivity among different Aβ fragments. nih.govnih.gov
These findings establish that N-terminally truncated Aβ peptides are significant neuroinflammatory mediators through their potent interaction with FPR1 on glial cells.
Aβ peptides are known to aberrantly activate several intracellular signaling cascades, contributing to neurotoxicity. frontiersin.org While the full-length Aβ oligomer has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) and Fyn kinase pathways, direct evidence linking the Aβ(11-17) fragment to these specific cascades is not yet established. pnas.orgnih.govmdpi.com
The interaction of full-length Aβ oligomers with the cellular prion protein (PrPC) has been shown to trigger Fyn kinase activation, which in turn phosphorylates the NR2B subunit of the NMDA receptor, leading to synaptic dysfunction. mdpi.comnih.govnih.gov Similarly, Aβ can activate the MAPK cascade, which is involved in regulating tau phosphorylation and inflammatory responses. frontiersin.orgpnas.org
The primary signaling pathway directly activated by fragments containing the Aβ(11-17) sequence is the one initiated by the Formyl Peptide Receptor 1 (FPR1), as described above. nih.govnih.gov This G-protein coupled receptor activation represents a distinct and potent signaling cascade that contributes to neuroinflammation.
Intracellular Trafficking and Accumulation of Internalized Amyloidogenic Peptides
Endocytic and Macropinocytic Uptake Mechanisms
Cells employ several mechanisms to internalize extracellular materials, and Aβ peptides, including the (11-17) fragment, are no exception. The primary routes of entry are endocytosis and macropinocytosis.
Endocytosis , a process where the cell membrane engulfs substances, is a major pathway for Aβ uptake. mdpi.comnih.gov This can occur through clathrin-mediated endocytosis, where the protein clathrin forms a coated pit that invaginates to form a vesicle, or through caveolae-mediated endocytosis, which involves flask-shaped invaginations of the plasma membrane rich in the protein caveolin. frontiersin.orgbiorxiv.org Studies have shown that the internalization of amyloid precursor protein (APP), the parent molecule of Aβ, can occur via endocytosis, and blocking this process reduces intracellular Aβ levels. nih.gov Some research suggests that different forms of Aβ may utilize distinct endocytic pathways. For instance, one study found that the uptake of Aβ(1-42) is largely independent of clathrin-mediated endocytosis in neuroblastoma cells. frontiersin.org The aggregation state of Aβ is also a crucial factor, with oligomeric and aggregated forms often being internalized more readily and proving more toxic than monomeric forms. frontiersin.org
Macropinocytosis , or "cellular drinking," is another significant mechanism for the uptake of Aβ aggregates. biorxiv.orgjneurosci.org This process involves the formation of large, irregular vesicles called macropinosomes, which engulf large amounts of extracellular fluid and solutes. biorxiv.orgbiorxiv.org Unlike receptor-mediated endocytosis, macropinocytosis is a non-saturable, fluid-phase uptake process. jneurosci.org This pathway is particularly relevant for the internalization of larger Aβ aggregates. biorxiv.org The process is regulated by a network of proteins, including Arf6 and the RhoGTPases Rac1, Cdc42, and RhoA. biorxiv.orgnih.gov Inhibition of these regulatory proteins has been shown to reduce the macropinocytosis of APP and subsequently decrease the production of Aβ. nih.gov
| Uptake Mechanism | Key Features | Associated Proteins |
| Clathrin-Mediated Endocytosis | Formation of clathrin-coated pits and vesicles. | Clathrin |
| Caveolae-Mediated Endocytosis | Involvement of caveolae, flask-shaped membrane invaginations. | Caveolin |
| Macropinocytosis | Formation of large, irregular vesicles (macropinosomes) for bulk fluid uptake. | Arf6, Rac1, Cdc42, RhoA |
Sorting and Processing within Multivesicular Bodies and Lysosomes
Once internalized, Aβ peptides are trafficked through the endosomal-lysosomal pathway. This intricate network of intracellular vesicles is responsible for sorting, processing, and degrading cellular components.
Internalized Aβ peptides are initially delivered to early endosomes . From here, they can be sorted to different destinations. A significant portion is routed to multivesicular bodies (MVBs) , which are late endosomes containing intraluminal vesicles (ILVs). pnas.orgpnas.org The formation of these ILVs is a critical sorting step. Proteins destined for degradation are sorted into these vesicles. pnas.org The accumulation of Aβ within MVBs has been observed in cellular models of AD. capes.gov.brnih.gov Interestingly, the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery plays a role in sorting APP and the accumulation of Aβ within these compartments. frontiersin.org
Ultimately, many of the Aβ-containing vesicles are targeted to lysosomes for degradation. biorxiv.orgfrontiersin.org Lysosomes are acidic organelles rich in hydrolytic enzymes that break down various macromolecules. mdpi.com Under normal conditions, lysosomes are a major site for the clearance of Aβ. nih.gov However, in the context of AD, lysosomal function can become compromised. biorxiv.orgnih.gov This can lead to the accumulation of Aβ and other cellular debris within the lysosomes, contributing to cellular dysfunction. nih.gov In some cases, MVBs can also fuse with the plasma membrane, releasing their ILVs (now termed exosomes) into the extracellular space, providing a potential mechanism for the cell-to-cell spread of Aβ. pnas.org
| Organelle | Function in Aβ Trafficking | Key Processes |
| Early Endosomes | Initial sorting station for internalized Aβ. | Sorting to MVBs or recycling pathways. |
| Multivesicular Bodies (MVBs) | Further sorting and sequestration of Aβ into intraluminal vesicles. | Formation of intraluminal vesicles, potential for exosome release. |
| Lysosomes | Primary site for the degradation of Aβ peptides. | Enzymatic degradation of Aβ. |
Role of Intracellular Aggregates in Cellular Stress Responses
The accumulation of intracellular Aβ aggregates, including fragments like Beta-Amyloid (11-17), can trigger a cascade of cellular stress responses, ultimately leading to neuronal dysfunction and death.
One of the key consequences of intracellular Aβ accumulation is the induction of oxidative stress . frontiersin.org The presence of these aggregates can lead to the generation of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and nucleic acids. This oxidative damage further exacerbates cellular dysfunction.
Intracellular Aβ can also disrupt protein degradation pathways, particularly the ubiquitin-proteasome system (UPS) . capes.gov.brnih.gov The UPS is responsible for clearing misfolded and damaged proteins. Inhibition of the UPS by Aβ aggregates leads to the further accumulation of toxic proteins, creating a vicious cycle of cellular stress. capes.gov.br
Furthermore, the buildup of Aβ within the endosomal-lysosomal system can lead to lysosomal dysfunction . frontiersin.orgpnas.org This can manifest as lysosomal membrane permeabilization, leading to the leakage of acidic hydrolases into the cytoplasm and triggering apoptosis. nih.gov Swollen lysosomes filled with Aβ aggregates are a common pathological feature observed in AD brains. frontiersin.org
The presence of intracellular Aβ aggregates also activates inflammatory pathways and can lead to endoplasmic reticulum (ER) stress. nih.gov These multifaceted cellular stress responses collectively contribute to the neurotoxicity associated with amyloid peptides and play a central role in the progression of Alzheimer's disease. frontiersin.orgnih.gov
| Cellular Stress Response | Mechanism | Consequence |
| Oxidative Stress | Generation of reactive oxygen species (ROS) by Aβ aggregates. | Damage to lipids, proteins, and DNA. |
| Ubiquitin-Proteasome System (UPS) Inhibition | Aβ aggregates impair the function of the proteasome. | Accumulation of misfolded proteins. |
| Lysosomal Dysfunction | Accumulation of Aβ within lysosomes impairs their function. | Leakage of lysosomal enzymes, apoptosis. |
| Inflammatory Response | Activation of microglia and astrocytes by Aβ. | Chronic neuroinflammation. |
| Endoplasmic Reticulum (ER) Stress | Disruption of protein folding and calcium homeostasis in the ER. | Activation of the unfolded protein response, apoptosis. |
Enzymatic Degradation and Clearance Mechanisms of Beta Amyloid 11 17
Characterization of Amyloid-Beta Degrading Proteases (AβDPs) Specificity
A variety of proteases, known as amyloid-beta degrading proteases (AβDPs), have been identified that are capable of catabolizing Aβ. These enzymes exhibit different specificities, subcellular locations, and regulatory mechanisms, collectively contributing to the control of Aβ homeostasis. The primary Aβ-degrading enzymes include neprilysin, insulin-degrading enzyme, and endothelin-converting enzyme. oup.comnih.gov
Neprilysin (NEP) is a membrane-bound neutral endopeptidase and a major Aβ-degrading enzyme in the brain. nih.gov It is a zinc metalloendopeptidase that degrades a variety of peptides. wikipedia.org NEP cleaves Aβ at multiple sites, primarily on the amino side of hydrophobic residues. nih.gov Studies have identified several cleavage sites within the Aβ sequence, including between Lys16-Leu17 and Phe19-Phe20. nih.gov The activity of neprilysin is crucial for controlling the levels of extracellular Aβ.
Insulin-Degrading Enzyme (IDE) is another significant zinc metalloprotease involved in Aβ clearance. nih.gov While its name suggests a primary role in insulin (B600854) metabolism, IDE also efficiently degrades Aβ. nih.gov IDE is mainly a cytosolic enzyme but can also be found in other cellular compartments and secreted into the extracellular space. frontiersin.org It recognizes and cleaves Aβ at multiple sites. uniprot.org Research has shown that IDE can cleave Aβ at bonds such as Phe19-Phe20 and Phe20-Ala21. nih.gov
Endothelin-Converting Enzyme (ECE) , a homolog of neprilysin, also contributes to Aβ degradation. researchgate.net There are two main isoforms, ECE-1 and ECE-2, which are membrane-bound zinc metalloproteases. ECE-1 is known to degrade Aβ at several locations, generating smaller, less amyloidogenic fragments. researchgate.net Studies have shown that ECE-1 can cleave Aβ to produce fragments like Aβ(1-17) and Aβ(1-19). researchgate.net ECEs are thought to primarily degrade Aβ intracellularly, before it can be secreted into the extracellular space. nih.gov
| Protease | Enzyme Class | Primary Location | Known Aβ Cleavage Sites (in full-length Aβ) |
|---|---|---|---|
| Neprilysin (NEP) | Zinc Metalloprotease | Cell surface (extracellular) | Lys16-Leu17, Leu17-Val18, Phe19-Phe20 nih.gov |
| Insulin-Degrading Enzyme (IDE) | Zinc Metalloprotease | Cytosol, extracellular | Phe19-Phe20, Phe20-Ala21 nih.gov |
| Endothelin-Converting Enzyme (ECE) | Zinc Metalloprotease | Cell surface, endosomes | Generates Aβ(1-17), Aβ(1-19) researchgate.net |
Plasmin , a serine protease, is involved in various physiological processes, including fibrinolysis and extracellular matrix remodeling. It has been shown to effectively degrade both soluble and aggregated forms of Aβ. biomolther.org Plasmin can cleave Aβ at multiple sites, contributing to its clearance from the brain. biomolther.org
Cathepsin B , a cysteine protease typically found in lysosomes, also participates in Aβ degradation. nih.gov Research indicates that cathepsin B can truncate Aβ at its C-terminus, potentially reducing its amyloidogenic properties. pnas.org While some studies suggest it may also have a role in Aβ production, its degradative capacity is a key aspect of its function in Aβ metabolism. pnas.org
Matrix Metalloproteinases (MMPs) , a family of zinc-dependent endopeptidases, are known for their role in degrading extracellular matrix components. Several MMPs, including MMP-2 and MMP-9, have been shown to degrade Aβ. Astrocytes surrounding amyloid plaques can secrete these MMPs. MMP-2 and MMP-9 can cleave monomeric and oligomeric Aβ, and MMP-9 is also capable of degrading fibrillar Aβ. MMP-9 has been found to cleave Aβ at sites such as Leu34-Met35.
| Protease | Enzyme Class | Primary Location | Role in Aβ Degradation |
|---|---|---|---|
| Plasmin | Serine Protease | Extracellular | Degrades soluble and aggregated Aβ at multiple sites. biomolther.org |
| Cathepsin B | Cysteine Protease | Lysosomes | Degrades Aβ, likely through C-terminal truncation. pnas.org |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Zinc Metalloprotease | Extracellular | Degrade monomeric, oligomeric, and (for MMP-9) fibrillar Aβ. |
Action of Neprilysin, Insulin-Degrading Enzyme, and Endothelin-Converting Enzyme
Cellular Pathways of Amyloidogenic Peptide Clearance
Beyond direct enzymatic degradation, cellular clearance mechanisms are vital for removing Aβ aggregates. These pathways involve specialized cells and intracellular machinery that recognize, engulf, and break down amyloidogenic peptides.
Microglia , the resident immune cells of the central nervous system, play a central role in clearing Aβ through phagocytosis. oup.compnas.org They can recognize and internalize Aβ aggregates. This process is mediated by a variety of cell surface receptors that bind to Aβ. These receptors include scavenger receptors (such as SCARA-1 and CD36), Toll-like receptors (TLRs), and the receptor for advanced glycation endproducts (RAGE). For instance, a receptor complex involving CD36, α6β1 integrin, and CD47 has been shown to be crucial for fibrillar Aβ phagocytosis by microglia.
Astrocytes , the most abundant glial cells in the brain, also contribute to Aβ clearance through phagocytosis, although their role may be secondary to that of microglia. Astrocytes express several receptors that enable them to engulf Aβ, including CD36, CD47, and RAGE. They can internalize different forms of Aβ, and this capacity can be influenced by the inflammatory environment.
| Cell Type | Key Receptors Involved in Aβ Phagocytosis |
|---|---|
| Microglia | SCARA-1, CD36, CD47, α6β1 integrin, TLRs, RAGE |
| Astrocytes | CD36, CD47, RAGE, LRP1 oup.com |
Once internalized by cells, or for intracellularly generated Aβ, further degradation occurs via two major intracellular pathways: the ubiquitin-proteasome system and the autophagy-lysosomal pathway.
The Ubiquitin-Proteasome System (UPS) is primarily responsible for the degradation of short-lived, misfolded, or damaged proteins. Proteins targeted for degradation by the UPS are tagged with ubiquitin molecules, which directs them to the proteasome, a large protein complex that unfolds and degrades the tagged protein. There is evidence that the UPS can degrade Aβ. oup.com However, high concentrations of Aβ have also been shown to inhibit proteasome activity, potentially creating a detrimental feedback loop that contributes to Aβ accumulation.
The Autophagy-Lysosomal Pathway is a major cellular degradation route for long-lived proteins, protein aggregates, and damaged organelles. frontiersin.org Autophagy involves the sequestration of cytoplasmic components within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes, which contain a host of acidic hydrolases, to form autolysosomes, where the contents are degraded. frontiersin.org This pathway is critical for the clearance of Aβ aggregates. Dysfunctional autophagy has been linked to the accumulation of Aβ in Alzheimer's disease.
Computational Modeling and Simulation Approaches in Beta Amyloid 11 17 Research
Molecular Dynamics (MD) Simulations of Peptide Conformations and Aggregation
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. These simulations have been instrumental in understanding the conformational changes and aggregation pathways of Aβ peptides. tandfonline.com
Simulations of Aβ peptides are performed at different levels of detail, primarily atomistic and coarse-grained. nih.gov
Atomistic Simulations: These simulations represent every atom in the system, offering a high level of detail. nih.gov They have been used to study the conformational dynamics of Aβ monomers, the formation of early oligomers, and the structure of mature fibrils. nih.govfrontiersin.org For instance, atomistic simulations have revealed that the Aβ monomer is largely disordered but can transiently form helical or hairpin structures. pnas.org
Coarse-Grained (CG) Simulations: To overcome the time-scale limitations of atomistic simulations, coarse-grained models are employed. tandfonline.com In these models, groups of atoms are represented as single beads, allowing for the simulation of larger systems over longer timescales. frontiersin.org CG simulations have been crucial for studying the spontaneous oligomerization of Aβ peptides and the formation of large aggregates. tandfonline.comnih.gov A specific CG model, AWSEM (Associative memory, Water mediated, Structure, and Energy Model), where each amino acid residue is represented by three beads, has been used to study the oligomerization of Aβ up to the octameric state. frontiersin.org
| Simulation Type | Description | Application to Aβ(11-17) Research |
| Atomistic | Explicitly models every atom in the system, providing high-resolution details of molecular interactions. nih.gov | Investigating the specific hydrogen bonding patterns and side-chain interactions within the LVEALYL sequence that drive initial dimerization and oligomerization. nih.gov |
| Coarse-Grained | Represents groups of atoms as single "beads," enabling the simulation of larger systems and longer timescales. frontiersin.org | Studying the self-assembly of many Aβ(11-17) peptides into larger oligomers and protofibrils, capturing the overall thermodynamics and kinetics of aggregation. nih.gov |
Due to the complex energy landscapes of intrinsically disordered peptides like Aβ, standard MD simulations can get trapped in local energy minima. frontiersin.org Enhanced sampling techniques are therefore employed to explore a wider range of conformations. mdpi.com
Replica Exchange Molecular Dynamics (REMD): This is a widely used enhanced sampling method where multiple copies (replicas) of the system are simulated at different temperatures. frontiersin.orgnih.gov Exchanges between replicas at neighboring temperatures are attempted at regular intervals, allowing the system to overcome energy barriers more easily. semanticscholar.org REMD has been used to study the conformational ensemble of Aβ monomers and the thermodynamics of fibril growth. recherche-demence.chnih.gov
Other Techniques: Other methods like accelerated MD (aMD), metadynamics, and umbrella sampling are also utilized to enhance the sampling of Aβ peptide conformations. frontiersin.orgrecherche-demence.ch
The interaction of Aβ peptides with cell membranes is considered a crucial step in their aggregation and toxicity. nih.gov MD simulations have been employed to study these interactions at a molecular level.
Membrane Interactions: Simulations have shown that Aβ peptides can interact with and insert into lipid bilayers, which can modulate their aggregation process. acs.orgacs.org These interactions are often driven by hydrophobic forces between the peptide and the lipid tails. nih.gov The composition of the membrane, particularly the presence of components like ganglioside GM1, can significantly influence Aβ binding and conformational changes. plos.org
Receptor Interactions: Aβ oligomers are known to bind to several cell-surface receptors, which is thought to mediate their neurotoxic effects. nih.gov Molecular dynamics simulations have been used to investigate the binding of Aβ isoforms to receptors like the Receptor for Advanced Glycation Endproducts (RAGE), identifying key interaction interfaces. mdpi.com
Enhanced Sampling Techniques (e.g., Replica Exchange MD) for Conformational Landscapes
Molecular Docking Studies for Identifying Binding Sites and Interaction Interfaces
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is widely used to identify potential binding sites and understand the nature of molecular interactions. frontiersin.org
In the context of Aβ(11-17), docking studies can be used to:
Identify how individual Aβ(11-17) peptides interact with each other to form dimers and larger oligomers.
Probe the binding of Aβ(11-17) to other Aβ fragments or full-length Aβ peptides.
Investigate the interaction of Aβ(11-17) with potential inhibitor molecules designed to prevent aggregation. pnas.org
Explore the binding of Aβ(11-17) to fibrillar seeds, which can accelerate the aggregation process. Studies have identified residues E3, R5, H13, H14, and Q15 of Aβ as common binding regions for fibrillar seeds. frontiersin.org
Docking simulations, often followed by MD simulations for refinement, have been instrumental in understanding the binding profiles of small molecules and peptides to Aβ fibrils. frontiersin.org For example, docking studies have helped to identify the binding sites of molecules like curcumin (B1669340) and its derivatives to Aβ fibrils, primarily interacting with the 17LVFFA21 domain. acs.org
Predictive Modeling of Aggregation Propensity and Fibril Formation
Several computational algorithms have been developed to predict the propensity of a peptide sequence to aggregate and form amyloid fibrils. nih.govembopress.org These methods are valuable for identifying amyloidogenic regions within proteins and for understanding the effects of mutations on aggregation. plos.org
Aggregation Propensity Algorithms: Algorithms like AGGRESCAN and the Spatial Aggregation Propensity (SAP) formalism analyze the physicochemical properties of the amino acid sequence, such as hydrophobicity, charge, and β-sheet forming propensity, to predict aggregation-prone regions. nih.govnih.gov The region encompassing residues 16-20 of Aβ has been identified as essential for polymerization. nih.gov
Predicting Fibril Structure: More advanced models, such as the AWSEM force field, can be used to predict not only the propensity to aggregate but also the likely structure of the resulting fibrils. frontiersin.org These models can help to understand how the sequence of Aβ(11-17) contributes to the characteristic cross-β structure of amyloid fibrils.
| Modeling Approach | Key Application in Aβ(11-17) Research | Example Finding |
| Aggregation Propensity Algorithms | Predicting the likelihood of the LVEALYL sequence to self-assemble and initiate aggregation. | Identifying this region as a potential "hot spot" for aggregation within the larger Aβ peptide. nih.gov |
| Fibril Structure Prediction | Modeling the three-dimensional arrangement of Aβ(11-17) peptides within a growing fibril. | Elucidating the specific intermolecular contacts that stabilize the fibril core. frontiersin.org |
Q & A
Q. What experimental techniques are recommended for characterizing the secondary structure of Beta-Amyloid (11-17) in aqueous solutions?
Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are standard methods. CD provides rapid assessment of α-helix/β-sheet content, while NMR offers residue-specific structural insights. Researchers should optimize solvent conditions (pH 7.4 buffer) and temperature (37°C) to mimic physiological environments. Data interpretation requires comparison with reference spectra of known amyloid conformations .
Q. How can Thioflavin T fluorescence assays be optimized to quantify Beta-Amyloid (11-17) aggregation kinetics?
Use phosphate-buffered saline (PBS) at pH 7.4 with 20 μM Thioflavin T. Monitor fluorescence intensity at 440 nm excitation/480 nm emission wavelengths. Include controls with known inhibitors (e.g., curcumin) to validate specificity. Data normalization should account for background fluorescence and plate-to-plate variability .
Q. What protocols ensure reproducibility in synthesizing Beta-Amyloid (11-17) peptides?
Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) ensures >95% purity. Validate structural fidelity using mass spectrometry and amino acid analysis. Store lyophilized peptides at -80°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting data on Beta-Amyloid (11-17)'s neurotoxic effects be resolved through meta-analytical approaches?
Conduct a systematic review of in vitro and in vivo studies using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analyses (e.g., cell type, peptide concentration). Apply random-effects models to account for methodological variability. Sensitivity analyses should exclude low-quality studies (e.g., those lacking proper controls) .
Q. What advanced statistical models are suitable for analyzing Beta-Amyloid (11-17) turnover kinetics in longitudinal studies?
Compartmental pharmacokinetic models, such as Michaelis-Menten kinetics, can quantify production/clearance rates. Use nonlinear mixed-effects modeling (NONMEM) to handle sparse data from SILK (stable isotope labeling kinetic) experiments. Bayesian hierarchical models improve parameter estimation in small cohorts .
Q. How should researchers address discrepancies between in vitro and in vivo aggregation behaviors of Beta-Amyloid (11-17)?
A three-step approach is recommended:
- Validate in vitro conditions using artificial crowding agents (e.g., Ficoll 70) to mimic cellular environments.
- Conduct parallel microfluidic studies with neuronal cell cultures to assess membrane interactions.
- Perform comparative proteomic analysis of aggregate composition via LC-MS/MS. Statistical reconciliation should employ multivariate ANOVA to account for environmental variables .
Q. What experimental design strategies minimize variability in Beta-Amyloid (11-17) aggregation studies?
Use factorial designs with coded variables (e.g., pH, ionic strength) to identify critical factors. Randomize experimental runs to mitigate batch effects. Include technical replicates (n ≥ 3) and blinded data analysis. For high-throughput screening, apply response surface methodology (RSM) to optimize conditions .
Q. How can multi-omics approaches elucidate Beta-Amyloid (11-17)'s role in synaptic dysfunction?
Combine transcriptomics (RNA-seq of neuronal cells), proteomics (quantitative mass spectrometry), and metabolomics (NMR-based profiling). Integrate datasets using pathway enrichment tools (e.g., STRING, KEGG). Validate findings with CRISPR/Cas9 knockouts of amyloid-interacting proteins (e.g., APOE) .
Data Management and Reproducibility
Q. What criteria should guide the selection of publicly available datasets for Beta-Amyloid (11-17) comparative studies?
Prioritize datasets with:
- Metadata on experimental conditions (e.g., peptide concentration, incubation time).
- Raw analytical outputs (e.g., HPLC chromatograms, microscopy images).
- Standardized quality controls (e.g., ≥95% peptide purity). Repositories like PRIDE or Synapse are recommended for compliance with FAIR principles .
Q. How can researchers enhance reproducibility when publishing Beta-Amyloid (11-17) interaction studies?
Include detailed supplementary materials:
- Full experimental protocols with reagent lot numbers.
- Raw data tables (e.g., fluorescence intensity values, kinetic parameters).
- Code for statistical analyses (R/Python scripts).
Follow journal guidelines for machine-readable data formats (e.g., .csv, .mzML) .
Methodological Challenges
Q. What strategies mitigate oxidation artifacts in Beta-Amyloid (11-17) handling?
Perform all experiments under inert atmospheres (argon/nitrogen). Add antioxidants (e.g., 1 mM Trolox) to buffers. Characterize oxidation states via MALDI-TOF MS. Use fresh peptide aliquots for each trial to minimize storage-related degradation .
Q. How can molecular dynamics simulations improve understanding of Beta-Amyloid (11-17) conformational dynamics?
Use AMBER or GROMACS with explicit solvent models (TIP3P water). Run simulations ≥100 ns to capture folding/aggregation events. Validate force fields against NMR chemical shifts. Analyze hydrogen bonding networks and solvent accessibility with VMD or PyMOL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
